![molecular formula C20H25N3O3 B2470376 N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-20-9](/img/structure/B2470376.png)
N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide and related compounds exhibit a wide range of biological activities. For instance, compounds within this class have been explored for their potential as anticonvulsant, anticancer, and antimitotic agents. The design and synthesis of these compounds often involve innovative synthetic strategies that highlight their significance in drug discovery and development. For example, certain tetracyclic indole derivatives have shown promising anticonvulsant activity, indicating the therapeutic potential of these molecules in treating neurological disorders (Stanton & Ackerman, 1983).
Organic Synthesis Applications
The development of new synthetic methodologies for constructing the complex molecular architecture of this compound and analogs is a significant area of research. A notable example includes the catalyst-free synthesis approach for pyrrolo[1,2-a]quinoline derivatives, showcasing the evolution of environmentally benign processes in organic synthesis. This method highlights the efficiency and sustainability of producing such compounds without the need for catalysts, making it a valuable addition to medicinal chemistry (Wu et al., 2017).
Pharmacological Applications
The exploration of this compound derivatives in pharmacology reveals their potential as multifunctional drug candidates for treating various disorders. These compounds have been evaluated for their anticancer properties, demonstrating the versatility and therapeutic promise of this chemical class. High-pressure synthetic methodologies have facilitated the development of novel derivatives with significant anticancer activity, underscoring the potential of these compounds in oncology research (Behbehani et al., 2020).
Mechanism of Action
Target of Action
The primary target of N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is the Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome, making it a key target for antiviral therapies .
Mode of Action
The compound interacts with the HCV NS5B polymerase, inhibiting its activity
Biochemical Pathways
By inhibiting the HCV NS5B polymerase, the compound disrupts the HCV RNA replication pathway . This prevents the virus from replicating its genome and producing new virus particles, thereby inhibiting the spread of the infection .
Result of Action
The inhibition of the HCV NS5B polymerase by the compound leads to a decrease in viral replication . This can result in a reduction of the viral load in the body, potentially alleviating the symptoms of HCV infection .
properties
IUPAC Name |
N-cycloheptyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-17-8-7-13-11-16(12-14-9-10-23(17)18(13)14)22-20(26)19(25)21-15-5-3-1-2-4-6-15/h11-12,15H,1-10H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCZCVRSAAZTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

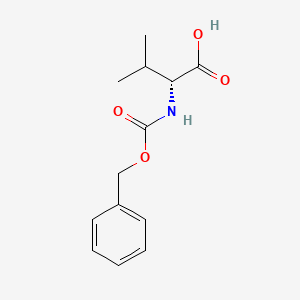
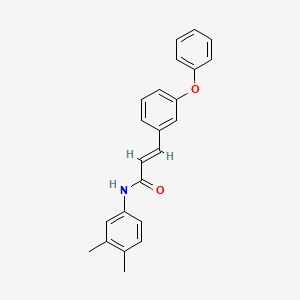
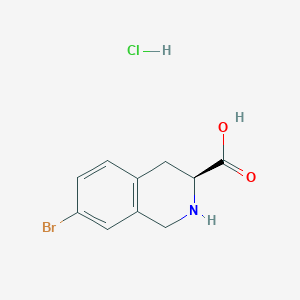
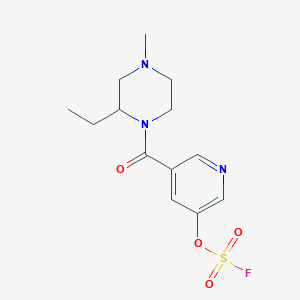
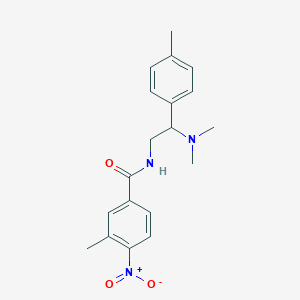
![N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2470300.png)
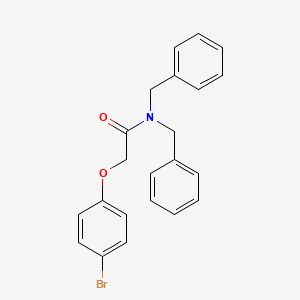
![N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2470302.png)


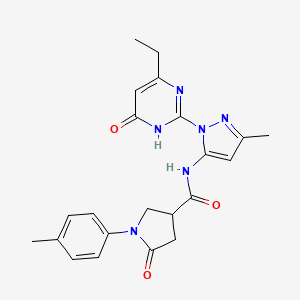
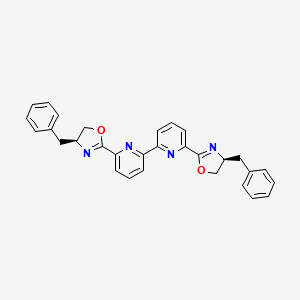
![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2470315.png)
